![molecular formula C15H17N5O3S B5832789 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone](/img/structure/B5832789.png)
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone
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Overview
Description
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a member of the tetrazole family, which has been extensively studied for its biological activities. In
Mechanism of Action
The mechanism of action of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in disease progression. This compound has been shown to inhibit the activity of various kinases and phosphatases, which are involved in cell signaling and proliferation. It has also been shown to inhibit the activity of various enzymes, such as COX-2 and MMPs, which are involved in inflammation and cancer progression.
Biochemical and Physiological Effects:
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone has been shown to have various biochemical and physiological effects in vitro and in vivo. It has been shown to inhibit the growth of various cancer cell lines, reduce inflammation, and inhibit bacterial growth. It has also been shown to have a neuroprotective effect in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone is its high potency and selectivity against various enzymes and signaling pathways. This makes it a valuable tool for studying the role of these pathways in disease progression. However, one of the limitations of this compound is its potential toxicity, which can limit its use in certain experiments.
Future Directions
There are many future directions for the study of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone. One direction is the development of more potent and selective analogs of this compound for use in medicinal chemistry. Another direction is the study of the mechanism of action of this compound in more detail, which could lead to the discovery of new targets for drug development. Finally, the potential use of this compound as a diagnostic tool for various diseases should be explored further.
Synthesis Methods
The synthesis of 2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone involves the reaction of 1-cyclohexyl-1H-tetrazole-5-thiol with 4-nitrobenzoyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with acetic anhydride to yield the final product. This method has been optimized for high yield and purity, making it suitable for large-scale production.
Scientific Research Applications
2-[(1-cyclohexyl-1H-tetrazol-5-yl)thio]-1-(4-nitrophenyl)ethanone has been extensively studied for its potential applications in various fields of scientific research. One of the most promising applications is in the field of medicinal chemistry, where this compound has shown significant activity against various diseases such as cancer, inflammation, and bacterial infections. It has also been studied for its potential as a diagnostic tool for various diseases.
properties
IUPAC Name |
2-(1-cyclohexyltetrazol-5-yl)sulfanyl-1-(4-nitrophenyl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N5O3S/c21-14(11-6-8-13(9-7-11)20(22)23)10-24-15-16-17-18-19(15)12-4-2-1-3-5-12/h6-9,12H,1-5,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKOJYOHMHAWCN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)N2C(=NN=N2)SCC(=O)C3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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